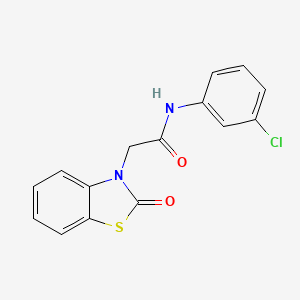

![molecular formula C18H29N5O3 B5539301 8-(2-氨基-6-甲氧基-4-嘧啶基)-2-(3-甲氧基丙基)-2,8-二氮杂螺[5.5]十一烷-3-酮](/img/structure/B5539301.png)

8-(2-氨基-6-甲氧基-4-嘧啶基)-2-(3-甲氧基丙基)-2,8-二氮杂螺[5.5]十一烷-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest belongs to a class of chemicals known for their complex structures and potentially significant biological activities. This summary focuses on the synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties without delving into drug use, dosage, or side effects.

Synthesis Analysis

The synthesis of related diazaspiro[5.5]undecane derivatives often involves intricate reactions such as Michael addition or spirocyclization. For example, a practical and divergent synthesis approach has been described for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, showcasing the versatility of synthesis strategies for such compounds (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is often confirmed through techniques such as ultraviolet, infrared, 1H and 13C NMR, mass, and elemental analysis. These methods provide detailed insights into the compound's framework and help in understanding its chemical behavior (Ahmed et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving diazaspiro[5.5]undecane derivatives are diverse, including alkylation and cyclization processes. These reactions contribute to the formation of a variety of structures with potential pharmacological activities. For instance, the base-catalyzed recyclization of specific spiro compounds has been explored for the efficient synthesis of diazaspiro[5.5]undecane derivatives (Shaker et al., 2011).

科学研究应用

CCR8拮抗剂

类似于8-(2-氨基-6-甲氧基-4-嘧啶基)-2-(3-甲氧基丙基)-2,8-二氮杂螺[5.5]十一烷-3-酮的化合物已被研究为CCR8拮抗剂,可用于治疗趋化因子介导的疾病,特别是哮喘、慢性阻塞性肺疾病(COPD)和鼻炎等呼吸道疾病(Norman, 2007)。

肟衍生物的合成

对具有巴比妥酸部分的杂环螺化合物的酮转化为肟衍生物进行了研究,从而合成了可能在各个科学领域具有潜在应用的新型化合物(Rahman et al., 2013)。

降压活性

对一系列8-取代的1-氧杂-3,8-二氮杂螺[4.5]癸烷-2-酮的合成和降压活性进行了研究,表明此类结构在开发新型降压药中具有潜力(Caroon et al., 1981)。

药物发现支架

已经开展了受天然产物启发的新型药物发现支架的合成研究。这些支架,包括二氮杂螺[5.5]十一烷环系统,被设计为易于转化为先导生成库,突出了它们在药物化学中的重要性(Jenkins et al., 2009)。

吡啶底物的螺环化

已经报道了通过吡啶底物的螺环化合成取代的3,9-二氮杂螺[5.5]十一烷的研究。这项研究展示了一种构建二氮杂螺[5.5]十一烷衍生物的有效方法,该方法可能在各种科学应用中很有用(Parameswarappa & Pigge, 2011)。

属性

IUPAC Name |

8-(2-amino-6-methoxypyrimidin-4-yl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O3/c1-25-10-4-9-23-13-18(7-5-16(23)24)6-3-8-22(12-18)14-11-15(26-2)21-17(19)20-14/h11H,3-10,12-13H2,1-2H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUUUEUQKKTUKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CC2(CCCN(C2)C3=CC(=NC(=N3)N)OC)CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-Amino-6-methoxy-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5539219.png)

![4-[4-(diethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5539248.png)

![1-(4-fluoro-2-methylphenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinamine dihydrochloride](/img/structure/B5539253.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methylphenyl)ethanone](/img/structure/B5539259.png)

![N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5539263.png)

![2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539282.png)

![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-thiophenecarboxylate](/img/structure/B5539286.png)

![1-methyl-8-{[(4-methylbenzyl)amino]carbonyl}-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5539294.png)

![N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5539295.png)

![1-[(2-ethoxyphenyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5539320.png)